(2S)-3-methylbutane-1,2-diamine
Description
(2S)-3-Methylbutane-1,2-diamine is a chiral aliphatic diamine characterized by a branched carbon chain with amine groups at positions 1 and 2 and a methyl substituent at position 3. Its molecular formula is C₅H₁₄N₂, with a molecular weight of 102.18 g/mol (CAS No. 44520-52-7) . The stereochemistry at the C2 position (S-configuration) distinguishes it from non-chiral or racemic analogs. The compound’s structure is defined by the SMILES notation CC(C)C(CN)N and the InChIKey JUGFAVYVWUFUCN-UHFFFAOYSA-N .
Properties
CAS No. |
40630-14-6 |
|---|---|
Molecular Formula |
C5H14N2 |
Molecular Weight |
102.18 g/mol |
IUPAC Name |
(2S)-3-methylbutane-1,2-diamine |
InChI |
InChI=1S/C5H14N2/c1-4(2)5(7)3-6/h4-5H,3,6-7H2,1-2H3/t5-/m1/s1 |
InChI Key |
JUGFAVYVWUFUCN-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)[C@@H](CN)N |
Canonical SMILES |
CC(C)C(CN)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Aliphatic vs. Aromatic Diamines
- This compound and DETA are aliphatic, but DETA’s linear structure and three amine groups enhance its chelation capacity and corrosion inhibition efficiency compared to the branched, two-amine target compound .
- 3-Methylbenzene-1,2-diamine ’s aromaticity confers rigidity and electronic delocalization, making it suitable for conductive polymers or thermally stable materials, unlike the flexible aliphatic target compound .
Chirality and Steric Effects
Corrosion Inhibition Potential
- DETA and related polyamines (e.g., TETA, PEHA) exhibit higher corrosion inhibition efficiency due to increased NH₂ groups, which enhance metal surface adsorption. The target compound’s methyl group may reduce adsorption but improve solubility in non-polar media .
Corrosion Inhibition
- DFT studies correlate amine group count with inhibition efficiency: DETA (3 amines) > TETA (4 amines) > PEHA (5 amines) > this compound (2 amines) . The methyl branch in the target compound may hinder surface coverage but improve compatibility with hydrophobic coatings.
Thermal and Solubility Properties
- 3-Methylbenzene-1,2-diamine ’s melting point (104–106°C) reflects aromatic stability, whereas aliphatic diamines like the target compound likely have lower melting points, enhancing solubility in organic solvents .
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